2-(2-Methoxyphenyl)cyclopentan-1-one
Description
2-(2-Methoxyphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a methoxy-substituted phenyl ring at the 2-position of the cyclopentanone core. The methoxy group (-OCH₃) is an electron-donating substituent, which may influence electronic distribution, solubility, and reactivity compared to other substituents. This article compares it with similar cyclopentanone derivatives, focusing on substituent effects, synthetic pathways, and applications.
Properties
CAS No. |
2702-89-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9H,4,6-7H2,1H3 |
InChI Key |
NDUHDIMUCMXYGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Cyclopentanones
2-(4-Acetylphenyl)cyclopentan-1-one
- Structure : A phenyl ring with an acetyl (-COCH₃) group at the 4-position.
- Key Data: 1H NMR: Peaks at δ 7.0–8.5 ppm (aromatic protons) and δ 2.5 ppm (cyclopentanone protons) . Electronic Effects: The acetyl group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group.
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one
- Structure: A 2-chlorophenyl group with dimethyl substitution on the cyclopentanone ring.
- Key Data: Molecular Formula: C₁₃H₁₅ClO .
- Comparison : The absence of alkyl groups in 2-(2-Methoxyphenyl)cyclopentan-1-one may reduce steric hindrance, favoring nucleophilic additions or condensations.
2-(3-Fluorophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one
Alkyl- and Functionalized Cyclopentanones
2-(1-Hydroxypentyl)cyclopentanone
- Structure : A hydroxylated pentyl chain at the 2-position.
- Key Data :
- Comparison : The methoxyphenyl group in this compound would reduce solubility in polar solvents due to its hydrophobic aromatic ring.
2-(Chloromethyl)-2-methylcyclopentan-1-one
- Structure: Chloromethyl and methyl groups on the cyclopentanone ring.
- Key Data :
- Comparison : The absence of reactive halogens in this compound limits its utility in such reactions but improves stability.
Conjugated and Ester-Functionalized Analogs
2-(Prop-2-en-1-ylidene)cyclopentan-1-one
- Structure : An alkenylidene group conjugated with the ketone.
- Key Data: Molecular Formula: C₈H₁₀O . Conjugation: The conjugated system may stabilize the enol form, affecting tautomerism and UV absorption.
- Comparison: The methoxyphenyl group in this compound lacks conjugation with the ketone, reducing stabilization of enolic forms.
Methyl 2-Oxocyclopentane-1-carboxylate
- Structure : A methoxycarbonyl (-COOCH₃) substituent.
- Key Data: Synonyms: 2-Carbomethoxycyclopentanone . Reactivity: The ester group enables participation in Claisen condensations.
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